n-Methylcarboxy-2-chloroacetamidrazone

Description

Significance as a Versatile Synthetic Intermediate

The principal significance of N-Methylcarbonyl-2-chloroacetamidrazone lies in its role as a crucial precursor for the synthesis of Aprepitant (B1667566), a neurokinin-1 (NK-1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. guidechem.com The synthesis of Aprepitant's core triazolone structure relies on the unique reactivity of this amidrazone intermediate.

A published synthetic method details the condensation reaction between chloroacetonitrile (B46850) and hydrazine (B178648) methyl formate (B1220265). guidechem.com This process, catalyzed by sodium methoxide (B1231860) and glacial acetic acid in a methanol (B129727) solution, produces N-Methylcarbonyl-2-chloroacetamidrazone in high yield and purity. guidechem.com The resulting intermediate contains the necessary backbone and reactive sites that are subsequently cyclized and further elaborated to form the complex structure of Aprepitant. guidechem.com The efficiency and success of the entire pharmaceutical manufacturing process are therefore highly dependent on the quality and reactivity of this key intermediate.

Below is a summary of the reported synthesis parameters for N-Methylcarbonyl-2-chloroacetamidrazone.

| Reactants | Catalyst/Reagents | Solvent | Reported Yield | Reported Purity (HPLC) |

| Chloroacetonitrile, Hydrazine methyl formate | Sodium methoxide, Glacial acetic acid | Methanol | 93.1% | 99.8% |

This data is derived from a published synthesis method and illustrates the compound's preparation as a pharmaceutical intermediate. guidechem.com

Historical Context of Amidrazone Derivatives in Chemical Synthesis

The specific research trajectory for N-Methylcarbonyl-2-chloroacetamidrazone is relatively modern and tied to the development of Aprepitant. However, the broader class of compounds to which it belongs, amidrazones, has a much longer history in organic chemistry. Amidrazones are compounds formally derived from carboxylic acids and can exist in tautomeric forms. wikipedia.org They are characterized by a unique arrangement of three nitrogen atoms, which imparts them with versatile reactivity. mdpi.com

Historically, amidrazones have been recognized for their utility in synthesizing a wide array of heterocyclic compounds, such as triazoles, tetrazoles, and other important ring systems. Their ability to act as ligands for metal complexes has also been explored. researchgate.net Beyond the laboratory, amidrazone derivatives have found practical applications in various industries. As early as the 1990s, certain amidrazones were developed as insecticides due to their effectiveness and low production cost. wikipedia.org In recent decades, extensive research has focused on the biological activities of amidrazone derivatives, revealing their potential as antimicrobial, anti-inflammatory, antiparasitic, and antitumor agents. mdpi.comnih.gov This rich history of the amidrazone class provides the foundational chemical knowledge upon which the synthesis and application of highly specialized derivatives like N-Methylcarbonyl-2-chloroacetamidrazone are built.

Overview of Research Trajectories for N-Methylcarbonyl-2-chloroacetamidrazone

The research trajectory for N-Methylcarbonyl-2-chloroacetamidrazone is almost exclusively linked to its application in pharmaceutical manufacturing. Its development was driven by the need for an efficient and reliable synthetic route to Aprepitant, which was first approved by the U.S. FDA in 2003. guidechem.com

Initial research focused on establishing a viable method for its synthesis, aiming for high yield and purity suitable for industrial production. guidechem.com One documented method involves the condensation of chloroacetonitrile and hydrazine methyl formate, though it notes that process optimization is crucial to avoid the retention of toxic starting materials and to ensure the final product's quality. guidechem.com

Subsequent interest in the compound is primarily from a process chemistry and manufacturing standpoint. Research efforts are implicitly directed at refining the synthesis, improving post-reaction workup, and ensuring the intermediate meets the stringent purity requirements for producing an active pharmaceutical ingredient (API). guidechem.com Therefore, the research landscape for N-Methylcarbonyl-2-chloroacetamidrazone is not one of broad exploration but of focused, process-oriented development. Its story is a prime example of how a single, highly specific application in medicinal chemistry can necessitate the dedicated study and optimization of a unique synthetic intermediate.

Below is a table summarizing the key properties of the compound.

| Property | Value |

| CAS Number | 155742-64-6 pharmaffiliates.com |

| Molecular Formula | C4H8ClN3O2 scbt.com |

| Molecular Weight | 165.58 g/mol scbt.com |

| Appearance | White to Light Beige Solid chemicalbook.comlookchem.com |

| Melting Point | >125°C (decomposes) chemicalbook.com |

| Primary Application | Intermediate for Aprepitant/Fosaprepitant chemicalbook.comchemicalbook.com |

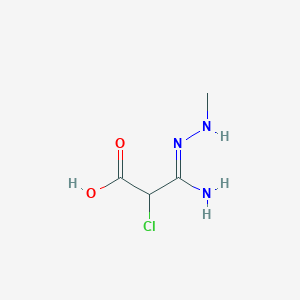

Structure

3D Structure

Properties

Molecular Formula |

C4H8ClN3O2 |

|---|---|

Molecular Weight |

165.58 g/mol |

IUPAC Name |

(3Z)-3-amino-2-chloro-3-(methylhydrazinylidene)propanoic acid |

InChI |

InChI=1S/C4H8ClN3O2/c1-7-8-3(6)2(5)4(9)10/h2,7H,1H3,(H2,6,8)(H,9,10) |

InChI Key |

DLXNVSRGOHFBDV-UHFFFAOYSA-N |

Isomeric SMILES |

CN/N=C(/C(C(=O)O)Cl)\N |

Canonical SMILES |

CNN=C(C(C(=O)O)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for N Methylcarbonyl 2 Chloroacetamidrazone

Established Synthetic Pathways to N-Methylcarbonyl-2-chloroacetamidrazone

The primary and most well-documented method for synthesizing N-Methylcarbonyl-2-chloroacetamidrazone involves a condensation reaction. This pathway is favored for its relatively straightforward approach and high yield under optimized conditions.

The synthesis is achieved through the condensation of chloroacetonitrile (B46850) with hydrazine (B178648) methyl formate (B1220265). guidechem.com A published method details a process where chloroacetonitrile is treated with hydrazine methyl formate in a solution of methanol (B129727) and sodium methoxide (B1231860), with glacial acetic acid acting as a catalyst. guidechem.com

The reaction is typically initiated by dissolving chloroacetonitrile in methanol under an inert nitrogen atmosphere and cooling the mixture. A solution of sodium methoxide in methanol is then slowly introduced. After a period of stirring, glacial acetic acid is added, followed by the slow addition of a methanol solution of hydrazine methyl formate. guidechem.com The reaction mixture is stirred further to ensure complete conversion. The resulting product, N-Methylcarbonyl-2-chloroacetamidrazone, is then isolated from the reaction mixture. guidechem.com In one documented procedure, this method yielded 70.1g of the product with a high purity of 99.8% as determined by HPLC, representing a yield of 93.1%. guidechem.com

Reaction Parameters for the Condensation of Chloroacetonitrile and Hydrazine Methyl Formate

| Parameter | Value/Condition |

|---|---|

| Reactant 1 | Chloroacetonitrile (50g, 0.67mol) |

| Reactant 2 | Hydrazine methyl formate (39g, 0.43mol) |

| Solvent | Methanol (total ~500ml) |

| Catalyst 1 | Sodium methoxide (1g in 50ml methanol) |

| Catalyst 2 | Glacial acetic acid (1.06ml) |

| Temperature | Initial cooling to 0°C, then raised to room temperature |

| Atmosphere | Nitrogen |

| Reaction Time | 30 minutes after sodium methoxide addition, 30 minutes after hydrazine methyl formate addition |

| Yield | 93.1% |

| Purity (HPLC) | 99.8% |

The choice of solvent and catalyst is critical in the formation of N-Methylcarbonyl-2-chloroacetamidrazone, influencing both the reaction rate and the purity of the final product.

Methanol serves as the primary solvent in this reaction, effectively dissolving the reactants and facilitating their interaction. guidechem.com Its polar nature is suitable for stabilizing the intermediates formed during the condensation process.

Sodium methoxide acts as a basic catalyst. It is introduced early in the process to deprotonate the starting materials, thereby increasing their nucleophilicity and promoting the initial steps of the condensation reaction. guidechem.com

Glacial acetic acid is added after the initial basic catalysis. It likely serves to neutralize the reaction mixture to some extent and catalyze the subsequent steps of the amidrazone formation, ensuring the desired product is formed efficiently. guidechem.com The careful balance of these catalytic components is essential for driving the reaction to completion and minimizing the formation of byproducts.

Challenges in Current Synthetic Protocols

Despite the high yields achievable under optimized laboratory conditions, the established synthetic protocols for N-Methylcarbonyl-2-chloroacetamidrazone present significant challenges, particularly concerning product purity and industrial-scale production.

A significant challenge lies in the purity and characteristics of the product obtained through conventional methods. guidechem.com Experimental results have shown that the crude product can be of poor quality, with a tendency to retain highly toxic unreacted chloroacetonitrile and other starting materials. guidechem.com The presence of these impurities not only affects the quality of the N-Methylcarbonyl-2-chloroacetamidrazone but can also impact the purity of subsequent products in a multi-step synthesis. guidechem.com

The isolation process described in some literature involves concentrating the reaction solution under reduced pressure to near dryness. guidechem.com This is followed by the addition of acetone (B3395972) to precipitate the product, which is then filtered and dried. guidechem.com While effective on a lab scale, this process can be cumbersome and may not completely remove all impurities.

The challenges associated with purity and isolation have significant implications for the industrial scale-up of N-Methylcarbonyl-2-chloroacetamidrazone synthesis. The post-treatment process, which involves overnight vacuum concentration, is both time-consuming and energy-intensive. guidechem.com These factors make the conventional protocol less suitable for large-scale industrial production where efficiency and cost-effectiveness are paramount. guidechem.com

Challenges in the Synthesis of N-Methylcarbonyl-2-chloroacetamidrazone

| Challenge | Description | Implication for Industrial Scale-Up |

|---|---|---|

| Product Purity | The crude product can have poor characteristics and low purity. guidechem.com | Requires extensive purification steps, increasing production costs and time. |

| Residual Reactants | Tendency to retain highly toxic chloroacetonitrile and other unreacted starting materials. guidechem.com | Poses significant safety and quality control risks; affects the purity of the final pharmaceutical product. guidechem.com |

| Post-Treatment | Overnight vacuum concentration is time-consuming and energy-intensive. guidechem.com | Reduces overall process efficiency and increases energy consumption, making it unsuitable for industrial production. guidechem.com |

| Isolation | Precipitation and filtration may not be efficient for removing all impurities at a large scale. | May lead to batch-to-batch variability and require additional, more sophisticated purification techniques. |

Advanced Approaches to Synthesis Optimization

To address the limitations of the established synthetic protocols, advanced approaches focusing on process optimization and intensification are being explored. These strategies aim to improve purity, enhance efficiency, and facilitate a more seamless scale-up for industrial production.

Potential areas for optimization in the synthesis of N-Methylcarbonyl-2-chloroacetamidrazone and similar pharmaceutical intermediates include the adoption of continuous flow chemistry. This approach offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency and purity. The reduced reactor volumes in flow chemistry also enhance safety, particularly when dealing with toxic or reactive compounds.

Furthermore, the development of novel purification techniques is crucial. Advanced crystallization methods, including controlled cooling and anti-solvent addition strategies, can be employed to achieve higher purity and better crystal morphology, which can improve filtration and drying characteristics. Chromatographic purification methods, while often more expensive, can be optimized for industrial-scale separation of the desired product from persistent impurities.

Process analytical technology (PAT) can also be implemented to monitor the reaction in real-time, allowing for better control over the process and ensuring the reaction goes to completion while minimizing byproduct formation. This can lead to a more robust and reproducible manufacturing process for N-Methylcarbonyl-2-chloroacetamidrazone.

N-Methylcarbonyl-2-chloroacetamidrazone, identified by CAS number 155742-64-6, serves as a critical intermediate in the synthesis of the neurokinin-1 (NK-1) receptor antagonist, Aprepitant (B1667566). researchgate.netguidechem.com The efficiency of its synthesis and the purity of the final product are paramount to the successful manufacturing of the active pharmaceutical ingredient. This article focuses on the synthetic methodologies, process optimization, and impurity control for this key intermediate.

1 Development of Novel Catalytic Systems for Enhanced Selectivity and Yield

The primary documented synthesis of N-Methylcarbonyl-2-chloroacetamidrazone involves the condensation of chloroacetonitrile with hydrazine methyl formate. researchgate.net This reaction is conducted in a methanol solution containing sodium methoxide, with glacial acetic acid acting as a catalyst. researchgate.net

One reported execution of this method involves adding a methanol solution of hydrazine methyl formate to a mixture of chloroacetonitrile, methanol, sodium methoxide, and glacial acetic acid. researchgate.net This process is reported to achieve a high yield of 93.1% and a purity of 99.8% as determined by HPLC. researchgate.net

Table 1: Reported Yield and Purity of N-Methylcarbonyl-2-chloroacetamidrazone Synthesis

| Parameter | Value |

|---|---|

| Yield | 93.1% |

However, contrasting reports indicate that this catalytic system has significant drawbacks, particularly for industrial-scale production. researchgate.net These sources suggest the resulting product can be of low purity and poor quality. researchgate.net A major issue cited is the retention of unreacted starting materials, including the highly toxic chloroacetonitrile, which can compromise the purity of subsequent steps in the Aprepitant synthesis. researchgate.net The post-reaction workup, involving vacuum concentration, is also described as time-consuming and energy-intensive, further hindering its industrial applicability. researchgate.net

Currently, the publicly available scientific literature does not detail alternative or novel catalytic systems specifically developed for the synthesis of N-Methylcarbonyl-2-chloroacetamidrazone that would offer enhanced selectivity and yield over the established sodium methoxide/acetic acid method. Research into catalysts for other stages of Aprepitant synthesis, such as those involving Lewis acids or chiral phosphoric acids, has been documented, but these are not applied to this specific intermediate step. thebiogrid.org

2 Continuous Flow Chemistry Applications for N-Methylcarbonyl-2-chloroacetamidrazone Synthesis

Continuous flow chemistry is increasingly recognized as a valuable technology in pharmaceutical manufacturing, offering benefits such as improved heat and mass transfer, enhanced safety, and greater consistency. However, there is currently no specific information available in the scientific literature detailing the application of continuous flow or microreactor technology for the synthesis of N-Methylcarbonyl-2-chloroacetamidrazone. While flow chemistry has been successfully applied to the synthesis of other pharmaceutical intermediates, its potential for this specific reaction remains an area for future research and development. researchgate.net

3 Solvent Engineering and Green Chemistry Principles in Process Development

The application of solvent engineering and green chemistry principles is crucial for developing sustainable and environmentally benign pharmaceutical manufacturing processes. The documented synthesis of N-Methylcarbonyl-2-chloroacetamidrazone utilizes methanol as the reaction solvent and acetone for product precipitation and purification. researchgate.net

Methanol is a commonly used solvent, but its environmental and safety profile is a consideration for process optimization. Acetone is generally considered a greener solvent choice. A key principle of green chemistry is the reduction of waste. hsppharma.com The described synthesis method has been criticized for being energy-intensive and time-consuming during the solvent removal phase, which points to opportunities for process improvement. researchgate.net

4 Strategies for Impurity Profiling and Mitigation during Synthesis

Impurity profiling is a critical aspect of process chemistry, ensuring the final active pharmaceutical ingredient is safe and effective. For N-Methylcarbonyl-2-chloroacetamidrazone, two key impurities have been identified from the documented synthetic route.

The most significant process-related impurity is the unreacted starting material, chloroacetonitrile . researchgate.net This compound is noted for its high toxicity, and its presence in the final intermediate is a major quality concern. researchgate.net Inefficient condensation or inadequate purification can lead to its retention in the product. researchgate.net

Furthermore, N-Methylcarbonyl-2-chloroacetamidrazone itself is listed as a process impurity in the synthesis of Aprepitant, referred to as Aprepitant Process Impurity 3 . anaxlab.com This indicates that if the subsequent reaction step to form the triazolinone ring is incomplete, the intermediate will persist as an impurity in the final drug substance stream.

Table 2: Key Impurities Associated with N-Methylcarbonyl-2-chloroacetamidrazone Synthesis

| Impurity Name | Source | Mitigation Strategy |

|---|---|---|

| Chloroacetonitrile | Unreacted starting material | Optimization of reaction conditions (stoichiometry, temperature, time) to drive the reaction to completion; development of effective purification methods. |

Strategies for mitigating these impurities focus on two main areas: optimizing the synthesis of the intermediate and ensuring its complete consumption in the subsequent step. For the former, careful control of reaction stoichiometry, temperature, and time is essential to maximize the conversion of chloroacetonitrile. Developing a more robust purification method than simple precipitation and filtration with acetone could also be crucial for removing residual starting materials effectively. researchgate.net

Reactivity and Reaction Mechanisms of N Methylcarbonyl 2 Chloroacetamidrazone

Nucleophilic Reactivity of the Amidrazone Moiety

The amidrazone functional group, characterized by a C(=N-NHR)NHR' structure, is inherently nucleophilic due to the presence of lone pairs of electrons on the nitrogen atoms. This nucleophilicity is central to the reactivity of N-Methylcarbonyl-2-chloroacetamidrazone, enabling it to react with a variety of electrophilic species.

Reactions with Electrophilic Centers (e.g., alkyl halides, carbonyls)

The terminal nitrogen atom of the hydrazone moiety in amidrazones is generally considered the most potent nucleophilic center. This allows N-Methylcarbonyl-2-chloroacetamidrazone to participate in nucleophilic substitution reactions with electrophiles such as alkyl halides. The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. This results in the formation of a new carbon-nitrogen bond and the alkylation of the amidrazone.

While less common, the amidrazone moiety can also react with carbonyl compounds, such as aldehydes and ketones. This reaction typically involves the nucleophilic addition of one of the nitrogen atoms to the electrophilic carbonyl carbon. The initial addition product, a tetrahedral intermediate, can then undergo dehydration to form a new C=N double bond, leading to the formation of various heterocyclic or acyclic products depending on the reaction conditions and the structure of the carbonyl compound.

Role in Cyclization Reactions to Form Heterocyclic Systems

The nucleophilic nature of the amidrazone moiety is fundamental to its role in the synthesis of a wide array of heterocyclic systems. Amidrazones are well-established precursors for the formation of five- and six-membered rings containing multiple heteroatoms, such as triazoles, tetrazoles, and thiadiazoles.

In the context of N-Methylcarbonyl-2-chloroacetamidrazone, its most significant application is in the synthesis of 1,2,4-triazolones. The formation of the triazolone ring, a core component of aprepitant (B1667566), proceeds through an intramolecular cyclization process, which is a direct consequence of the nucleophilicity of the amidrazone nitrogens.

Reactivity of the Chloroacetamido Group

The chloroacetamido portion of the molecule provides a key electrophilic site, complementing the nucleophilic character of the amidrazone. The presence of the chlorine atom on the α-carbon to the amide carbonyl group makes this position susceptible to nucleophilic attack.

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The chlorine atom of the chloroacetamido group is a good leaving group, facilitating nucleophilic substitution reactions. A variety of nucleophiles can displace the chloride ion, leading to the formation of a diverse range of derivatives. This reactivity is a common feature of α-halo amides and is a valuable tool for introducing new functional groups into the molecule. The ease of this substitution allows for the construction of more complex molecular architectures.

Mechanisms of Ring Closure and Product Diversification

The chloroacetamido group plays a pivotal role in the intramolecular cyclization reactions that are characteristic of N-Methylcarbonyl-2-chloroacetamidrazone. The electrophilic carbon bearing the chlorine atom is the target for an intramolecular nucleophilic attack by one of the nitrogen atoms of the amidrazone moiety.

This intramolecular SN2 reaction is the key step in the formation of the heterocyclic ring. The specific nitrogen atom that acts as the nucleophile and the subsequent reaction pathways can lead to a diversification of products, although the formation of the 1,2,4-triazolone ring is the predominant and most synthetically useful pathway in the context of aprepitant synthesis.

Intramolecular Cyclization Pathways

The most prominent reaction of N-Methylcarbonyl-2-chloroacetamidrazone is its intramolecular cyclization to form a 1,2,4-triazolone ring system. This transformation is a cornerstone of the industrial synthesis of aprepitant.

The mechanism of this cyclization involves a series of steps initiated by the deprotonation of one of the amidrazone nitrogens, typically under basic conditions. The resulting anion then acts as an internal nucleophile, attacking the electrophilic carbon of the chloromethyl group. This intramolecular nucleophilic substitution leads to the displacement of the chloride ion and the formation of a five-membered heterocyclic ring. Subsequent tautomerization and loss of a proton result in the stable aromatic 1,2,4-triazolone ring.

The reaction conditions, including the choice of base and solvent, can influence the efficiency of the cyclization and the potential formation of side products. However, the inherent propensity of the molecule to undergo this intramolecular ring-closing reaction makes it a highly efficient precursor for the construction of the triazolone core.

Table of Reaction Parameters for a Typical Intramolecular Cyclization

| Parameter | Condition |

| Reactant | N-Methylcarbonyl-2-chloroacetamidrazone |

| Base | Weak organic or inorganic base |

| Solvent | High-boiling point aromatic solvent (e.g., Toluene, Xylene) |

| Temperature | Reflux |

| Product | 1-(chloromethyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one |

This intramolecular cyclization highlights the elegant design of N-Methylcarbonyl-2-chloroacetamidrazone as a synthetic intermediate, where the strategically placed nucleophilic and electrophilic centers are poised to react with each other to efficiently construct a complex heterocyclic system.

Formation of Triazolone Derivatives (e.g., Aprepitant intermediates)

A primary application of n-Methylcarboxy-2-chloroacetamidrazone is in the synthesis of 1,2,4-triazol-3-one derivatives, which are crucial components of various pharmaceutically active molecules, including the antiemetic drug Aprepitant. The formation of the triazolone ring from this compound is a multi-step process that is typically carried out in the presence of a base.

While a detailed, step-by-step mechanistic study specifically for the cyclization of this compound is not extensively documented in publicly available literature, a plausible mechanism can be proposed based on established principles of organic chemistry and analogous reactions for the formation of triazolones from similar precursors.

The reaction is initiated by the deprotonation of the most acidic proton of the amidrazone moiety by a base. This is followed by an intramolecular nucleophilic attack of the resulting anion onto the electrophilic carbon of the chloroacetyl group, leading to the displacement of the chloride ion and the formation of a cyclic intermediate. Subsequent rearrangement and tautomerization of this intermediate result in the stable aromatic triazolone ring.

The general reaction scheme can be envisioned as follows:

Deprotonation: A base abstracts a proton from the amidrazone nitrogen.

Intramolecular Cyclization: The resulting anion attacks the carbon bearing the chlorine atom, displacing the chloride and forming a five-membered ring.

Rearrangement/Tautomerization: The cyclic intermediate undergoes rearrangement to yield the final triazolone product.

Mechanistic Investigations of Cyclization Kinetics and Thermodynamics

Kinetics: The rate of the cyclization reaction is expected to be dependent on several factors:

Base Strength: A stronger base will lead to a higher concentration of the reactive anion, thus increasing the reaction rate.

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the transition state. Polar aprotic solvents are often employed in such reactions.

Temperature: As with most chemical reactions, an increase in temperature will generally increase the rate of cyclization.

Stereochemical Aspects of Reactions Involving this compound

The stereochemical outcome of reactions involving this compound is of paramount importance, especially in the synthesis of chiral drugs like Aprepitant, which has multiple stereocenters.

Formation and Control of Diastereomers and Enantiomers in Subsequent Reactions

When this compound reacts with a chiral molecule, such as the complex morpholine (B109124) intermediate in the synthesis of Aprepitant, the formation of diastereomers is possible. The existing stereocenters in the chiral reactant can influence the stereochemical course of the reaction, leading to a preferential formation of one diastereomer over the other.

The control of stereochemistry in these reactions is a critical aspect of the synthetic strategy. Several methods can be employed to achieve high diastereoselectivity:

Chiral Auxiliaries: While not directly part of the this compound molecule itself, the chiral morpholine precursor acts as a chiral auxiliary, directing the approach of the reacting moieties.

Substrate Control: The inherent stereochemistry of the starting materials can dictate the stereochemical outcome of the reaction. The rigid, pre-defined conformation of the chiral morpholine derivative can create a steric environment that favors the formation of a specific diastereomer.

Reagent Control: The use of specific reagents and reaction conditions can also influence the diastereomeric ratio.

Applications of N Methylcarbonyl 2 Chloroacetamidrazone in Complex Organic Synthesis

Precursor in the Synthesis of Pharmacologically Relevant Heterocycles

The primary and most well-documented application of N-Methylcarbonyl-2-chloroacetamidrazone is in the synthesis of heterocyclic compounds with significant pharmacological activity. Its structure is particularly well-suited for the formation of triazolone and triazole rings, which are core scaffolds in a number of therapeutic agents.

Role in the Total Synthesis of Aprepitant (B1667566) and Analogues

N-Methylcarbonyl-2-chloroacetamidrazone is a crucial intermediate in the synthesis of Aprepitant. guidechem.com Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. The synthesis of Aprepitant involves the condensation of N-Methylcarbonyl-2-chloroacetamidrazone with a complex morpholine (B109124) derivative. researchgate.net This reaction is a key step in the formation of the triazolone ring, which is central to the pharmacological activity of Aprepitant.

The reaction typically involves the coupling of the amidrazone with a substituted morpholine, followed by a cyclization step to form the triazolone ring. Various synthetic routes have been developed to optimize this process, focusing on improving yield, purity, and stereoselectivity. The chloroacetyl group of N-Methylcarbonyl-2-chloroacetamidrazone serves as a reactive handle for the initial coupling reaction, while the amidrazone functionality is predisposed to cyclize into the desired five-membered heterocyclic system.

The synthesis of N-Methylcarbonyl-2-chloroacetamidrazone itself has been a subject of study to ensure a high-quality supply of this key intermediate for the production of Aprepitant. guidechem.com One common method involves the condensation of chloroacetonitrile (B46850) with methyl carbazate. guidechem.com The purity of N-Methylcarbonyl-2-chloroacetamidrazone is critical, as any impurities can be carried through to the final active pharmaceutical ingredient.

The following table summarizes the key reactants and the product in the synthesis of the Aprepitant core from N-Methylcarbonyl-2-chloroacetamidrazone.

| Reactant 1 | Reactant 2 | Product Core |

| N-Methylcarbonyl-2-chloroacetamidrazone | Substituted Morpholine Derivative | Triazolone ring of Aprepitant |

Building Block for Other Triazolone and Triazole Scaffolds

The chemical reactivity of N-Methylcarbonyl-2-chloroacetamidrazone suggests its potential as a building block for a variety of other triazolone and triazole scaffolds beyond Aprepitant analogues. mdpi.comhkbpublications.com The presence of both a nucleophilic hydrazine-derived portion and an electrophilic chloroacetyl group allows for a range of cyclization strategies.

The synthesis of multi-substituted 1,2,4-triazoles can be achieved through the reaction of hydrazones with nitriles, involving an in-situ generation of a hydrazonoyl chloride. rsc.org This suggests that N-Methylcarbonyl-2-chloroacetamidrazone could potentially react with various nitriles to afford a diverse range of substituted triazoles. Furthermore, amidrazones are known precursors for the synthesis of 1,2,4-triazoles through condensation with carboxylic acids or their derivatives. organic-chemistry.org The methylcarboxy group on the nitrogen of N-Methylcarbonyl-2-chloroacetamidrazone could influence the regioselectivity of such cyclizations.

Triazolone derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities. hkbpublications.com The synthesis of novel triazolone derivatives is an active area of research in medicinal chemistry. The core structure of N-Methylcarbonyl-2-chloroacetamidrazone provides a direct route to the triazolone skeleton. By varying the reaction partners, it is conceivable to generate a library of novel triazolone-containing compounds for biological screening. For instance, reaction with isocyanates or phosgene (B1210022) equivalents could provide access to differently substituted triazolone rings.

Synthetic Utility Beyond Pharmaceutical Intermediates

While the primary application of N-Methylcarbonyl-2-chloroacetamidrazone has been in the pharmaceutical industry, its chemical functionality suggests potential for broader synthetic utility.

Exploration in Agrochemical and Material Science Applications

Triazole and triazolone derivatives are known to exhibit a wide range of biological activities, not only in medicine but also in agriculture. researchgate.netrjptonline.org Many commercial fungicides, herbicides, and plant growth regulators contain a triazole or triazolone moiety. researchgate.netgoogle.comacs.org The structural motifs accessible from N-Methylcarbonyl-2-chloroacetamidrazone are therefore of interest for the development of new agrochemicals. The exploration of this compound in the synthesis of novel pesticides and herbicides remains a potential, though currently underexplored, avenue of research. The diverse biological activities of triazole derivatives suggest that novel structures synthesized from N-Methylcarbonyl-2-chloroacetamidrazone could exhibit useful properties for crop protection. researchgate.net

In the field of material science, triazole-containing compounds have been investigated for a variety of applications, including as components of polymers, photoactive chemicals, and dyes. ingentaconnect.comwikipedia.org Triazoles are known for their thermal stability and coordination properties, which makes them attractive building blocks for functional materials. researchgate.netmdpi.com For instance, they have been incorporated into metal-organic frameworks (MOFs) and used in the development of organic light-emitting diodes (OLEDs). researchgate.net The potential for N-Methylcarbonyl-2-chloroacetamidrazone to serve as a synthon for triazole-based materials is an area that warrants further investigation. The ability to introduce specific functionalities through the reaction of the chloroacetyl group could allow for the fine-tuning of the material's properties.

Development of Novel Functional Molecules using N-Methylcarbonyl-2-chloroacetamidrazone as a Synthon

The term "synthon" refers to a structural unit within a molecule that can be formed and/or assembled by known or conceivable synthetic operations. N-Methylcarbonyl-2-chloroacetamidrazone can be considered a versatile synthon for the introduction of a protected amidrazone functionality, which can be subsequently elaborated into various heterocyclic systems. nih.gov

Beyond the formation of triazoles and triazolones, the reactive sites within N-Methylcarbonyl-2-chloroacetamidrazone could be exploited to construct other classes of functional molecules. For example, the hydrazine (B178648) moiety could participate in the formation of other nitrogen-containing heterocycles, such as pyrazoles or pyridazines, under appropriate reaction conditions. The chloroacetyl group can be displaced by a variety of nucleophiles, allowing for the attachment of different functional groups prior to or after cyclization. This modular approach could lead to the synthesis of a wide array of novel compounds with potentially interesting chemical and physical properties. The development of new synthetic methodologies utilizing N-Methylcarbonyl-2-chloroacetamidrazone as a key building block could open up new avenues for the creation of diverse and complex molecular architectures.

Advanced Spectroscopic and Analytical Characterization Techniques for N Methylcarbonyl 2 Chloroacetamidrazone and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of N-Methylcarbonyl-2-chloroacetamidrazone and for monitoring the progress of reactions involving its synthesis or derivatization. nih.gov The method's high resolution and sensitivity make it ideal for separating the target compound from starting materials, intermediates, and by-products.

Method Development for Quantitative Analysis

Developing a robust quantitative HPLC method is essential for accurately determining the concentration and purity of N-Methylcarbonyl-2-chloroacetamidrazone. A typical approach involves reverse-phase chromatography, which is well-suited for separating polar and non-polar compounds. nih.govpensoft.net

Key parameters that require optimization during method development include:

Stationary Phase: A C18 or C8 column is commonly selected for the analysis of small organic molecules, providing excellent separation based on hydrophobicity. nih.govnih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., sodium heptansulphonate at a controlled pH) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is often employed. nih.govnih.gov The gradient allows for the efficient elution of compounds with a wide range of polarities.

Detection: A Diode-Array Detector (DAD) or UV-Vis detector is typically used, set to a wavelength where the analyte exhibits maximum absorbance. nih.gov

Flow Rate and Temperature: These are optimized to achieve sharp, symmetrical peaks and reproducible retention times. nih.gov

The developed method must be validated according to established guidelines to ensure linearity, accuracy, precision, and robustness for its intended purpose. pensoft.net

Detection and Quantification of Impurities and By-products

During the synthesis of N-Methylcarbonyl-2-chloroacetamidrazone, various impurities and by-products can form. HPLC is a powerful tool for detecting and quantifying these unwanted compounds, even at trace levels. nih.gov

The high separation efficiency of HPLC allows for the resolution of structurally similar impurities from the main compound peak. Once separated, these impurities can be quantified using a calibration curve established with synthesized standards of the expected impurities. nih.gov In cases where impurity standards are not available, relative quantification based on peak area percentage is often used, assuming a similar response factor to the main analyte.

Stress testing, involving exposure of the compound to acidic, alkaline, oxidative, thermal, and photolytic conditions, can be performed to identify potential degradation products, which can then be monitored by the HPLC method. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of N-Methylcarbonyl-2-chloroacetamidrazone and its derivatives. It provides detailed information about the chemical environment of individual atoms within the molecule. mdpi.com

Multi-dimensional NMR for Comprehensive Assignment (e.g., HSQC, HMBC)

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information, multi-dimensional (2D) NMR experiments are often necessary for unambiguous assignment of all proton and carbon signals, especially in complex derivatives. science.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. columbia.edu It is highly sensitive and allows for the clear identification of CH, CH₂, and CH₃ groups. columbia.eduustc.edu.cn

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu This is crucial for piecing together the carbon skeleton of the molecule and confirming the connectivity between different functional groups. ustc.edu.cnyoutube.com

Together, HSQC and HMBC experiments provide a powerful toolkit for tracing out the complete bonding network of N-Methylcarbonyl-2-chloroacetamidrazone, confirming its structure and that of any synthesized derivatives. ustc.edu.cn

Conformational Analysis via NMR

NMR spectroscopy is also a valuable tool for studying the conformational dynamics of molecules in solution. auremn.org.br N-Methylcarbonyl-2-chloroacetamidrazone and its derivatives can exist in different conformations due to rotation around single bonds, such as the C-N and N-N bonds. mdpi.comresearchgate.net

Techniques used for conformational analysis include:

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study the equilibrium between different conformers. researchgate.netrsc.org Changes in chemical shifts and coupling constants can provide thermodynamic parameters for the conformational exchange. rsc.org

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other, providing crucial information about the 3D structure and preferred conformation of the molecule in solution. nih.gov

These studies can reveal, for instance, the presence of synperiplanar and antiperiplanar conformers arising from rotation around the amide C(O)-NH bond, a common feature in N-acylhydrazone structures. mdpi.com

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass Spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight and elemental composition of N-Methylcarbonyl-2-chloroacetamidrazone. nih.gov When coupled with a separation technique like HPLC (LC-MS), it provides a powerful method for identifying and characterizing the parent compound as well as its impurities and derivatives.

The process involves ionizing the molecule (e.g., via Electrospray Ionization - ESI) and then measuring the mass-to-charge ratio (m/z) of the resulting ions. For N-Methylcarbonyl-2-chloroacetamidrazone (C₄H₈ClN₃O₂), high-resolution mass spectrometry (HRMS) can confirm the molecular weight of 165.58 and provide an accurate elemental composition. scbt.com

Furthermore, tandem mass spectrometry (MS/MS) can be employed for fragmentation analysis. In this technique, the molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern is unique to the molecule's structure and can be used to:

Confirm the identity of the compound.

Elucidate the structure of unknown impurities or degradation products by analyzing how they fragment and comparing it to the parent compound.

Provide further evidence for the connectivity of atoms within the molecule, complementing NMR data.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

No HRMS data, such as measured exact mass or elemental composition confirmation, is available in the public domain for N-Methylcarbonyl-2-chloroacetamidrazone.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

There are no published studies or data repositories detailing the fragmentation patterns or structural elucidation of N-Methylcarbonyl-2-chloroacetamidrazone using tandem mass spectrometry.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

A search of crystallographic databases yielded no results for the crystal structure of N-Methylcarbonyl-2-chloroacetamidrazone. Consequently, information regarding its absolute configuration, unit cell parameters, space group, and other solid-state structural details is not available.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

While some commercial suppliers may possess infrared or Raman spectra for this compound, this data is not publicly accessible. No detailed analysis of its vibrational modes or functional group assignments has been published.

Computational and Theoretical Chemistry Studies of N Methylcarbonyl 2 Chloroacetamidrazone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to solve the Schrödinger equation for a given molecular system, providing insights into its electronic structure and predicting its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are crucial in determining how a molecule interacts with other species.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy level indicates a greater tendency to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is the lowest energy orbital that can accept electrons, indicating the molecule's ability to act as an electrophile. A lower LUMO energy level suggests a greater propensity to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited.

For n-Methylcarbonyl-2-chloroacetamidrazone, an FMO analysis would identify the regions of the molecule most likely to participate in electron donation and acceptance, providing a foundational understanding of its chemical interactions.

Electrophilic and Nucleophilic Sites Prediction

Computational methods can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution within a molecule. These maps are invaluable for predicting electrophilic and nucleophilic sites.

Electrophilic Sites: Regions with a positive electrostatic potential (typically colored blue on an MEP map) are electron-deficient and are susceptible to attack by nucleophiles.

Nucleophilic Sites: Regions with a negative electrostatic potential (typically colored red) are electron-rich and are prone to attacking electrophiles.

An MEP analysis of n-Methylcarbonyl-2-chloroacetamidrazone would pinpoint the specific atoms or functional groups that are likely to be the centers of electrophilic and nucleophilic activity, thereby guiding the prediction of its reaction mechanisms.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By simulating the reaction at a molecular level, researchers can gain a detailed understanding of the transformation process.

Transition State Characterization and Activation Energy Calculations

A key aspect of studying reaction mechanisms is the identification and characterization of transition states. A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products.

Transition State Characterization: Computational methods are used to locate the geometry of the transition state on the potential energy surface. This is confirmed by frequency calculations, where a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Activation Energy (Ea): The activation energy is the energy barrier that must be overcome for a reaction to occur. It is calculated as the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction rate.

For a reaction involving n-Methylcarbonyl-2-chloroacetamidrazone, these calculations would be essential for determining the feasibility and kinetics of a proposed reaction pathway.

Solvent Effects on Reaction Pathways

Reactions are often carried out in a solvent, which can significantly influence the reaction pathway and rate. Computational models can account for solvent effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good qualitative understanding of solvent effects.

Explicit Solvation Models: Individual solvent molecules are included in the calculation, providing a more detailed and accurate picture of specific solvent-reactant interactions, such as hydrogen bonding.

Investigating the role of different solvents on the reactions of n-Methylcarbonyl-2-chloroacetamidrazone would be crucial for optimizing reaction conditions and understanding its behavior in various chemical environments.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static; it can exist in various conformations due to the rotation around single bonds. Conformational analysis and molecular dynamics simulations are used to explore the different possible shapes of a molecule and their relative stabilities.

Conformational Analysis: This involves systematically exploring the potential energy surface of a molecule to identify its stable conformers (energy minima) and the energy barriers between them. This information is vital for understanding how the molecule's shape influences its properties and reactivity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD can simulate the molecule's vibrations, rotations, and conformational changes, offering insights into its flexibility and interactions with its environment.

A conformational analysis and MD simulation of n-Methylcarbonyl-2-chloroacetamidrazone would reveal its preferred three-dimensional structures and how it behaves in a dynamic system, which is essential for understanding its biological activity or material properties.

While this compound is cited in chemical product catalogs and patents as an intermediate in the synthesis of other molecules, such as the tachykinin receptor antagonist Aprepitant (B1667566), the detailed computational chemistry studies required to fulfill the requested article outline are not available in the public domain. scribd.comslideshare.netgoogle.comgoogle.comimsinoexpo.com The specific data needed to discuss stable conformations, reactivity influences, structure-reactivity relationships, and computational design for this particular compound have not been published in accessible scholarly sources.

Therefore, it is not possible to generate an article that is scientifically accurate and provides the detailed research findings and data tables as per the user's strict and specific instructions. Any attempt to do so would be speculative and would not meet the required standards of factual, source-based content.

Future Research Directions and Emerging Opportunities

Sustainable and Green Synthesis of N-Methylcarbonyl-2-chloroacetamidrazone

The future of chemical manufacturing hinges on the adoption of green chemistry principles, aiming to reduce waste, minimize energy consumption, and eliminate hazardous substances. nih.gov Research into the synthesis of N-Methylcarbonyl-2-chloroacetamidrazone is anticipated to pivot towards these sustainable paradigms.

Solvent-Free Reactions and Alternative Media

A significant area of development is the move away from traditional, often toxic, organic solvents. Solvent-free, or solid-state, reactions represent a highly attractive green alternative. Techniques like "grindstone chemistry," which involves the simple grinding of reactants at room temperature, have proven highly effective for the stereoselective synthesis of related N-acylhydrazones, often eliminating the need for complex workups and purification steps. rsc.org Such methods could be adapted for the condensation step in the formation of N-Methylcarbonyl-2-chloroacetamidrazone, drastically reducing solvent waste. nih.gov

Furthermore, the exploration of alternative, benign media such as water or deep eutectic solvents (DES) is a promising avenue. Water, as a reaction medium, can enhance reactivity and selectivity in certain organic reactions. unimi.it Given that the synthesis of hydrazone derivatives often involves condensation reactions, aqueous conditions could prove to be a viable and environmentally friendly option.

Table 1: Comparison of Potential Green Synthesis Methodologies

| Methodology | Potential Advantages for N-Methylcarbonyl-2-chloroacetamidrazone Synthesis | Key Challenges |

|---|---|---|

| Solvent-Free Grinding | Reduced solvent waste, high atom economy, potentially shorter reaction times, mild conditions. nih.gov | Ensuring efficient mixing and heat dissipation on a large scale. |

| Ultrasonic Conditions | Enhanced reaction rates, high yields, green catalyst compatibility (e.g., MgO nanoparticles). researchgate.net | Scale-up limitations and specialized equipment requirements. |

| Aqueous Media | Environmentally benign, low cost, potential for improved reactivity and selectivity. unimi.it | Solubility of reactants, potential for hydrolysis side reactions. |

| Microwave-Assisted Synthesis | Rapid heating, significantly reduced reaction times, improved yields. nih.gov | Potential for localized overheating, specialized equipment needs. |

Biocatalytic and Photoredox Approaches

Modern synthetic chemistry is increasingly leveraging the precision of enzymes and the novel reaction pathways enabled by light.

Biocatalysis offers unparalleled selectivity under mild, aqueous conditions. semanticscholar.orgnih.gov While direct enzymatic synthesis of the target compound is a long-term goal, biocatalysts could be employed to create chiral precursors. For instance, enzymes like hydrolases or reductases could be used to generate enantiomerically pure building blocks that are later incorporated into the final molecule. illinois.edumdpi.com This approach is particularly relevant for developing chiral analogues of N-Methylcarbonyl-2-chloroacetamidrazone.

Photoredox catalysis , which uses visible light to drive chemical reactions, has emerged as a powerful tool for forming C-C and C-N bonds. uiowa.edu This technology could offer novel routes to synthesizing or functionalizing the acetamidrazone core. researchgate.net For example, photoredox-mediated radical additions to the imine bond of a precursor could enable the introduction of complex alkyl groups under exceptionally mild conditions, a feat that is often challenging with traditional methods. nih.govtandfonline.com

Development of Advanced Methodologies for Stereoselective Synthesis

The presence of stereoisomers can dramatically impact a molecule's biological activity. N-acylhydrazones, a class to which N-Methylcarbonyl-2-chloroacetamidrazone belongs, can exist as a mixture of geometric isomers (E/Z) and conformers due to restricted rotation around the C=N and N-N bonds. nih.govbohrium.comresearchgate.netnih.gov Future research will undoubtedly focus on controlling this stereochemistry.

Developing catalytic asymmetric methods to control the formation of the C=N bond or subsequent reactions at a prochiral center would be a significant advance. This could involve the design of novel chiral Brønsted acid or Lewis acid catalysts to direct the condensation of the hydrazine (B178648) precursor, yielding a single, desired stereoisomer. Furthermore, understanding the factors that govern the equilibrium between different conformers in solution is crucial for applications where a specific three-dimensional structure is required for biological interaction. nih.gov

Exploration of N-Methylcarbonyl-2-chloroacetamidrazone as a Precursor for Novel Chemical Scaffolds

The true potential of N-Methylcarbonyl-2-chloroacetamidrazone may lie in its utility as a versatile building block. Its multiple reactive sites are primed for transformation into more complex molecular architectures, particularly heterocyclic compounds, which form the core of many pharmaceuticals.

Table 2: Potential Heterocyclic Scaffolds from N-Methylcarbonyl-2-chloroacetamidrazone

| Precursor Functional Groups | Reaction Type | Potential Heterocyclic Scaffold |

|---|---|---|

| Chloroacetyl and Hydrazone Nitrogens | Intramolecular Cyclization | Triazinones, Diazepinones |

| Cyanoacetamide-based derivative | Heteroannulation | Thienopyrimidones, Indolopyrimidones beilstein-journals.org |

| Imine bond and external diene | [4+2] Cycloaddition | Tetrahydropyridazines |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

The intersection of data science and chemistry is creating powerful new tools for chemical synthesis. gcande.org Artificial intelligence (AI) and machine learning (ML) are set to revolutionize how research on compounds like N-Methylcarbonyl-2-chloroacetamidrazone is conducted.

Predict Reaction Yields: Forecast the efficiency of various green synthesis protocols, allowing researchers to prioritize the most promising methods before entering the lab.

Optimize Conditions: Fine-tune reaction parameters for stereoselective syntheses to maximize the yield of the desired isomer.

Plan Retrosynthesis: Propose efficient, multi-step synthetic pathways to the target molecule or its derivatives, potentially uncovering more cost-effective or sustainable routes. engineering.org.cn

By integrating high-throughput experimentation with ML algorithms, researchers can create a "self-driving" laboratory workflow, rapidly screening dozens of conditions to accelerate the discovery and optimization of reactions involving N-Methylcarbonyl-2-chloroacetamidrazone. beilstein-journals.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methylcarboxy-2-chloroacetamidrazone, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions involving hydrazide derivatives and carbonyl-containing reagents. A validated approach involves refluxing intermediates in anhydrous 1,4-dioxane with catalytic ZnCl₂ (0.1 g per 0.01 mol substrate) for 10–12 hours, followed by purification via sequential washing with sodium bicarbonate (5%) and water to remove acidic byproducts . Optimizing stoichiometry and solvent purity (e.g., dry dioxane) minimizes side reactions.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection at λ = 254 nm confirms purity (>95%) .

- Structural Confirmation : Use H/C NMR to verify the methylcarboxy group (δ ~2.1–2.3 ppm for CH₃) and chloroacetamidrazone moiety (δ ~3.8–4.2 ppm for CH₂Cl). IR spectroscopy identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N–H vibrations (~3200–3400 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. To address this:

- Perform variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomerism).

- Cross-validate with X-ray crystallography for unambiguous structural assignment.

- Use computational chemistry (DFT calculations) to model vibrational spectra and compare with experimental data .

Q. How does this compound coordinate with transition metals, and what geometries are favored?

- Methodological Answer : The compound acts as a tridentate ligand via its carbonyl oxygen, chloro group, and amidrazone nitrogen. Coordination studies with Mn(II) and Co(II) chlorides suggest octahedral geometries, with metal-ligand ratios of 1:2 (metal:ligand) in ethanol/water solutions. Characterize complexes using:

- Magnetic susceptibility measurements to determine spin states.

- Electronic spectroscopy (d-d transitions) for geometry confirmation.

- Thermogravimetric analysis (TGA) to assess hydration states .

Q. What experimental precautions are critical for handling this compound in moisture-sensitive reactions?

- Methodological Answer :

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the chloroacetamidrazone group.

- Reaction Setup : Use Schlenk lines or gloveboxes for anhydrous conditions. Pre-dry solvents (e.g., dioxane over molecular sieves).

- Workup : Quench reactions in ice-cold sodium bicarbonate to neutralize residual acids while preserving product stability .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reactivity data in cross-coupling reactions involving this compound?

- Methodological Answer : Divergent reactivity (e.g., in Suzuki-Miyaura couplings) may stem from competing coordination modes of the amidrazone group. To isolate the active pathway:

- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates.

- Ligand Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to favor specific coordination geometries.

- Steric/Electronic Tuning : Introduce substituents on the arylidene moiety to modulate electron density at the reactive site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.